molecular formula C22H16O5S B2774257 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate CAS No. 622365-54-2

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate

Cat. No.: B2774257
CAS No.: 622365-54-2
M. Wt: 392.43
InChI Key: BYABVHCHXMHJPZ-UNOMPAQXSA-N
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Description

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C22H16O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5S/c1-13-9-10-28-20(13)12-19-21(23)15-8-7-14(11-18(15)27-19)26-22(24)16-5-3-4-6-17(16)25-2/h3-12H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYABVHCHXMHJPZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is a complex organic compound characterized by its unique structural features, which include a benzofuran core and a thiophene moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate is C20H17O4S, with a molecular weight of approximately 353.4 g/mol. The structure features a (Z)-configuration around the double bond connecting the thiophene group to the benzofuran core, which is crucial for its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may modulate enzyme activities or receptor functions, leading to therapeutic effects in different biological contexts.

Antimicrobial Activity

Research indicates that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate exhibits significant antimicrobial properties against various bacterial and fungal strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)
MCF-715
HT-2920

These findings indicate that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methoxybenzoate may serve as a lead compound for anticancer drug development.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of benzofuran compounds. The study found that those with thiophene substitutions exhibited enhanced activity against resistant strains of bacteria .
  • Evaluation of Anticancer Properties : In another study published in Cancer Research, researchers investigated the effects of several benzofuran derivatives on cancer cell proliferation. The results indicated that the compound significantly inhibited cell growth in MCF-7 cells through apoptosis pathways .

Q & A

Q. Critical Optimization Factors :

ParameterOptimal RangeImpact
Temperature60–80°CHigher temps accelerate cyclization but may degrade sensitive groups
SolventDCM or THFPolar aprotic solvents enhance reaction rates
CatalystPiperidine (0.5–1 eq)Facilitates enolate formation during condensation

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Basic Research Question
Methodological Approach :

  • ¹H/¹³C NMR :
    • Benzofuran protons : Look for aromatic signals at δ 6.8–7.5 ppm (split due to substituents) .
    • Methylene group : A singlet at δ 6.2–6.5 ppm (Z-configuration) .
    • Methoxy groups : Singlets at δ 3.8–4.0 ppm .
  • IR Spectroscopy :
    • Strong C=O stretches at 1700–1750 cm⁻¹ (benzofuran-3-one and ester) .
    • C-O-C stretches at 1200–1250 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak matching the exact mass (e.g., m/z ~422 for C₂₂H₁₈O₅S) .
    • Fragmentation patterns indicating loss of 2-methoxybenzoate (m/z 152) .

Data Validation : Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

What computational strategies predict the binding interactions of this compound with biological targets?

Advanced Research Question
Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Focus on the benzofuran core and methoxybenzoate moiety as key pharmacophores .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the carbonyl group and catalytic residues (e.g., Arg120 in COX-2) .
  • QM/MM Calculations : Optimize binding poses at the B3LYP/6-31G* level to estimate interaction energies (ΔG ≤ -8 kcal/mol suggests strong binding) .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Strategies :

  • Multi-Technique Cross-Validation :
    • Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in ambiguous regions .
    • Combine HSQC and HMBC to assign quaternary carbons (e.g., benzofuran C-3) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl connectivity .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation from ethanol) .

Case Study : Conflicting NOE signals for the Z-configuration can be resolved by irradiating the methylthiophenyl proton and observing enhancements in the benzofuran ring .

What strategies mitigate undesired reactivity during synthesis or storage?

Advanced Research Question
Key Issues and Solutions :

  • Oxidative Degradation :
    • Store under inert atmosphere (N₂/Ar) at -20°C to protect the α,β-unsaturated ketone .
    • Add antioxidants (e.g., BHT) during purification .
  • Hydrolysis of Ester Group :
    • Avoid protic solvents (e.g., MeOH/H₂O) during workup. Use anhydrous Na₂SO₄ for drying .
  • Photoreactivity :
    • Shield reactions from UV light to prevent [2+2] cycloaddition of the methylene group .

How can researchers profile the biological activity of this compound?

Basic Research Question
Methodological Pipeline :

In Vitro Screening :

  • Enzyme Inhibition : Test against COX-2, acetylcholinesterase, or kinases using fluorometric assays (IC₅₀ ≤ 10 µM suggests potency) .
  • Antimicrobial Activity : Use microdilution assays (MIC ≤ 25 µg/mL against S. aureus or E. coli) .

Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., HeLa or MCF-7; EC₅₀ ≤ 50 µM) .

Mechanistic Studies :

  • Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
  • ROS detection with DCFH-DA in treated cells .

Data Interpretation : Compare results with structurally similar benzofuran derivatives (e.g., anti-inflammatory EC₅₀ values) to establish SAR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.